Superior Overall Survival in Relapsed Small-Cell Lung Cancer: Direct Head-to-Head Phase 2b Randomized Trial Data
In a randomized Phase 2b trial comparing belotecan (0.5 mg/m², days 1-5, 3-week cycles) versus topotecan (1.5 mg/m², same schedule) in 164 patients with sensitive-relapsed SCLC, belotecan demonstrated significantly longer median overall survival (13.2 months) compared to topotecan (8.2 months), representing a 5.0-month absolute survival advantage and a 31% reduction in risk of death (HR=0.69, 95% CI: 0.48-0.99) [1].
| Evidence Dimension | Median overall survival in sensitive-relapsed SCLC |
|---|---|
| Target Compound Data | 13.2 months |
| Comparator Or Baseline | Topotecan: 8.2 months |
| Quantified Difference | Absolute difference: +5.0 months; HR=0.69 (95% CI: 0.48-0.99) |
| Conditions | Phase 2b randomized controlled trial; 164 patients; belotecan 0.5 mg/m² vs. topotecan 1.5 mg/m², days 1-5, every 3 weeks |
Why This Matters
Procurement of belotecan rather than topotecan is supported by Level II evidence showing a clinically and statistically significant 5-month survival advantage, which directly impacts research outcomes and potential therapeutic benefit.
- [1] Kang JH, Lee KH, Kim DW, et al. A randomised phase 2b study comparing the efficacy and safety of belotecan vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer. Br J Cancer. 2021;124(4):788-795. doi:10.1038/s41416-020-01155-2 View Source
